1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene
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Overview
Description
1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS and a molecular weight of 280.16 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.
Preparation Methods
The synthesis of 1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene involves several steps, typically starting with a fluorinated benzene derivative. Common synthetic routes include:
Fluorination Reactions: Introduction of fluorine atoms into the benzene ring using reagents such as elemental fluorine or fluorinating agents like Selectfluor.
Methoxylation: Introduction of the difluoromethoxy group using reagents like difluoromethyl ether.
Thioether Formation: Introduction of the trifluoromethylthio group using reagents like trifluoromethylthiolating agents.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorinated groups. The electron-withdrawing effects of the fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. Pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes .
Comparison with Similar Compounds
1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1,3-Difluoro-2-(trifluoromethoxy)benzene: Similar in structure but lacks the trifluoromethylthio group.
1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene: Contains bromine atoms instead of fluorine atoms.
The uniqueness of this compound lies in its specific combination of fluorinated groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
1804417-44-4 |
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Molecular Formula |
C8H3F7OS |
Molecular Weight |
280.16 g/mol |
IUPAC Name |
5-(difluoromethoxy)-1,3-difluoro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-4-1-3(16-7(11)12)2-5(10)6(4)17-8(13,14)15/h1-2,7H |
InChI Key |
AZCFYSIKQICRMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)SC(F)(F)F)F)OC(F)F |
Origin of Product |
United States |
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